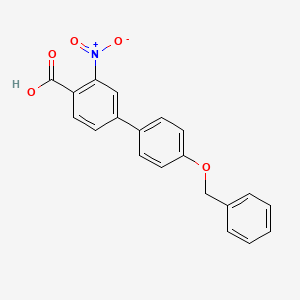
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% (3-DMSPB) is a synthetic organic compound belonging to the class of compounds known as sulfonamides. It is a white, odorless crystalline solid that is soluble in water and slightly soluble in alcohol. 3-DMSPB is used as a reagent and a pharmaceutical intermediate in various laboratory and industrial applications. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% is not fully understood, but it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes and proteases. It is thought to bind to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes and proteases. It has also been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the absorption of nutrients in the gut.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its low cost, its availability, and its high purity. It is also relatively easy to synthesize and is stable under a wide range of conditions. The main limitation of using 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well characterized.
Zukünftige Richtungen
Future research on 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% should focus on further elucidating its mechanism of action and its effects on biochemical and physiological processes. In addition, further research should be conducted to explore its potential applications in drug development and clinical trials. Other potential areas of research include exploring its use as a reagent in enzyme-catalyzed reactions, studying its effects on protein-protein interactions, and investigating its potential uses in drug delivery systems.
Synthesemethoden
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% can be synthesized from the reaction of 2-methylbenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or tetrahydrofuran. The reaction is exothermic and yields a white crystalline solid that is 95% pure.
Wissenschaftliche Forschungsanwendungen
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been used as a reagent in various scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions and as a ligand in protein-protein interactions. It has also been used to study the structure and function of proteins and nucleic acids. In addition, 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Eigenschaften
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-12(8-6-9-13(11)16(18)19)14-7-4-5-10-15(14)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYAMKWQPUGMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














